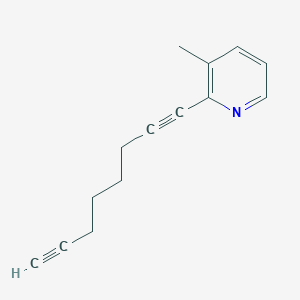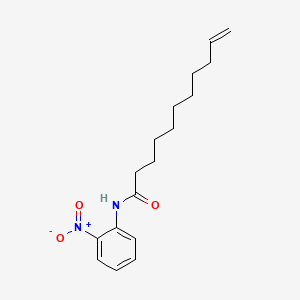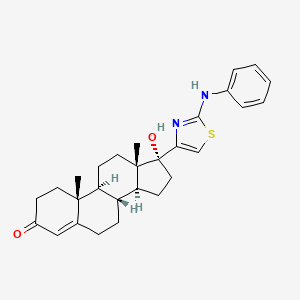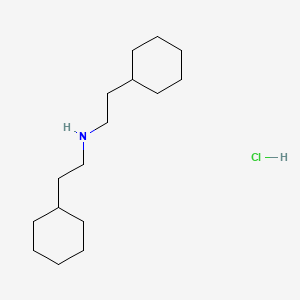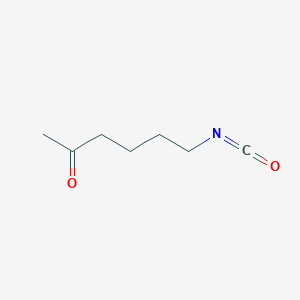![molecular formula C10H12N2O3 B13792021 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid CAS No. 90918-65-3](/img/structure/B13792021.png)
2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid is a chemical compound with the molecular formula C10H12N2O3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitroso group, which imparts distinct chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid typically involves the reaction of 4-methylbenzylamine with nitrous acid, followed by the addition of glycine. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Formation of Nitroso Intermediate: 4-methylbenzylamine reacts with nitrous acid to form the nitroso intermediate.
Addition of Glycine: The nitroso intermediate is then reacted with glycine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Methylphenyl)methyl-amino]acetic acid: Lacks the nitroso group, resulting in different reactivity and biological activity.
2-[(4-Methylphenyl)methyl-nitro-amino]acetic acid: Contains a nitro group instead of a nitroso group, leading to distinct chemical properties.
Uniqueness
2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid is unique due to the presence of the nitroso group, which imparts specific reactivity and potential biological activity not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90918-65-3 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)methyl-nitrosoamino]acetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-8-2-4-9(5-3-8)6-12(11-15)7-10(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Clave InChI |
LHLOZDRHLKUFFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



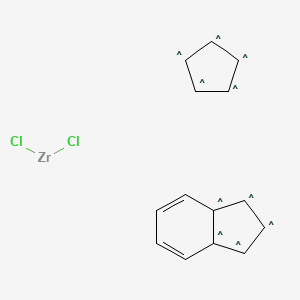
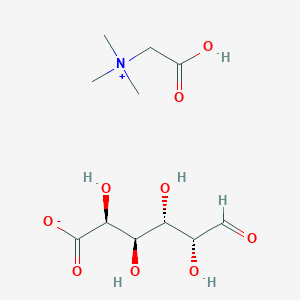

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
